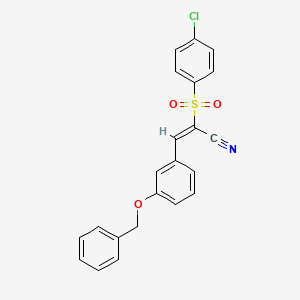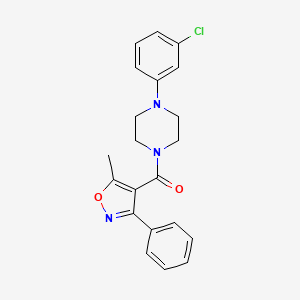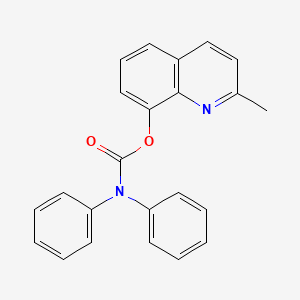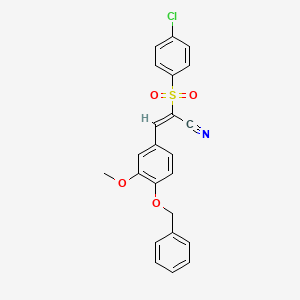
(E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile
Vue d'ensemble
Description
(E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile is an organic compound that features a sulfonyl group, a nitrile group, and aromatic rings. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the (E)-alkene: This can be achieved through a Wittig reaction or a Horner-Wadsworth-Emmons reaction, where a phosphonium ylide or a phosphonate ester reacts with an aldehyde or ketone.
Introduction of the sulfonyl group: This step might involve the reaction of a sulfonyl chloride with an aromatic compound under basic conditions.
Attachment of the nitrile group: This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by a nitrile group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the sulfonyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential as pharmaceuticals. They might exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, depending on their specific interactions with biological targets.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and functional properties.
Mécanisme D'action
The mechanism of action of (E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxyphenyl)prop-2-enenitrile: Similar structure but with a methoxy group instead of a phenylmethoxy group.
(E)-2-(4-bromophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The uniqueness of (E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile lies in its specific combination of functional groups and aromatic rings, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c23-19-9-11-21(12-10-19)28(25,26)22(15-24)14-18-7-4-8-20(13-18)27-16-17-5-2-1-3-6-17/h1-14H,16H2/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVFXLAIINJABQ-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-Methylphenyl)-13-thiophen-2-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B3474696.png)

![N-[4-(benzyloxy)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B3474711.png)
![3-iodo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3474717.png)
![N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-PHENYLBUTANAMIDE](/img/structure/B3474718.png)
![methyl 4-{[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B3474725.png)

![6-methyl-5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3474759.png)

![3-(4-tert-butylphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B3474776.png)

![2-[(4-chlorophenyl)sulfonyl]-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile](/img/structure/B3474788.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B3474801.png)
